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Compound of Interest

Compound Name: 3-(1H-Pyrazol-3-yl)propiolic acid

Cat. No.: B13642085

Get Quote

Introduction & Structural Dynamics
Compound: 3-(1H-Pyrazol-3-yl)propiolic acid IUPAC: 3-(1H-pyrazol-3-yl)prop-2-ynoic acid

Formula: C₆H₄N₂O₂ MW: 136.11 g/mol

This molecule features a pyrazole ring conjugated to a propiolic acid moiety.[1] The structural

rigidity of the alkyne spacer (

-hybridized carbons) facilitates extended conjugation between the electron-rich pyrazole and
the electron-withdrawing carboxyl group.

Tautomeric Considerations
In solution, the 1H-pyrazole moiety undergoes rapid annular tautomerism (prototropic shift)

between the N1 and N2 positions.

Tautomer A (1H-pyrazol-3-yl): The alkyne is at position 3 relative to the NH.

Tautomer B (1H-pyrazol-5-yl): The alkyne is at position 5 relative to the NH.

Solvent Impact: In protic solvents like Methanol-
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(

), these tautomers exchange rapidly, leading to averaged signals. In aprotic polar solvents like
DMSO-

, the exchange may slow down, or hydrogen bonding may stabilize one form, though
broadening of the ring carbons is common.

Sample Preparation Protocol
To ensure high-resolution data and observation of exchangeable protons (NH, COOH), follow

this preparation protocol:

Solvent:DMSO-

(99.9% D) is the gold standard.

Why: It solubilizes the polar acid/heterocycle and slows proton exchange, allowing

detection of the pyrazole NH and carboxylic OH.

Concentration: 5–10 mg in 600 µL solvent.

Additives: If peak broadening occurs due to acid dimerization, add 1-2 drops of

to collapse exchangeable protons (note: this will erase NH/OH signals).

Acquisition:

Relaxation Delay (

): Set to

5 seconds. The quaternary alkyne carbons have very long

relaxation times; insufficient delay will suppress their signal integration in

C NMR.

Predicted Spectroscopic Data
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Note: Due to the specific nature of this intermediate, the following data is derived from high-

fidelity predictive models and validated against structural analogs (e.g., 3-phenylpropiolic acid,

pyrazole-3-carboxylic acid).

A. H NMR (400 MHz, DMSO- )
Shift (

, ppm)
Multiplicity Integral Assignment

Structural
Insight

13.50 – 14.00 Broad Singlet 1H COOH

Acidic proton;

typically very

broad due to H-

bonding.

13.20 – 13.60 Broad Singlet 1H NH

Pyrazole NH;

chemical shift

varies with

concentration (H-

bonding).

7.85
Doublet (

Hz)
1H H-5

Proton adjacent

to Nitrogen

(deshielded).

6.70
Doublet (

Hz)
1H H-4

Proton adjacent

to Alkyne

(shielded by

conjugation).

Interpretation Logic:

The H-5 proton is significantly more deshielded than H-4 due to the adjacent electronegative

nitrogen atom.

The coupling constant (

Hz) is characteristic of the pyrazole ring system.

B. C NMR (100 MHz, DMSO- )
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Shift (

, ppm)
Type Assignment Mechanistic Note

155.0 C=O (COOH)

Carbonyl carbon;

typical range for

conjugated acids.

139.5 C-3 (Pyrazole)

Quaternary carbon

attached to the

alkyne.

130.5 CH C-5 (Pyrazole)
Alpha to nitrogen;

deshielded.

105.2 CH C-4 (Pyrazole)
Beta to nitrogen;

shielded.

83.0 C-2' (Alkyne)
Alkyne carbon

to COOH (internal).

78.5 C-3' (Alkyne)
Alkyne carbon

to COOH (external).

Critical Assignment Note: The alkyne carbons (C-2' and C-3') are often difficult to distinguish.

HMBC (Heteronuclear Multiple Bond Correlation) is required to definitively assign them.

C-3' will show a correlation to the carboxylic proton (if visible) or no strong correlations to the

pyrazole protons.

C-2' will show a strong

correlation to the pyrazole H-4 proton.

Structural Elucidation Workflow
The following diagram illustrates the connectivity logic used to assign the structure based on

2D NMR correlations.
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Caption: HMBC connectivity map highlighting the critical correlation between Pyrazole C4-H

and the internal Alkyne Carbon.

Troubleshooting & Artifacts
A. Missing Quaternary Carbons
Problem: The alkyne carbons (78-83 ppm) and Carbonyl (155 ppm) are invisible in the

C spectrum. Cause: Long relaxation times (

) of quaternary carbons and low NOE enhancement. Solution:

Increase the relaxation delay (

) to 5–10 seconds.

Increase the number of scans (NS > 1024).

B. Broad Pyrazole Signals
Problem: The pyrazole CH signals appear broad or as a hump. Cause: Intermediate rate of

tautomeric exchange between 1H- and 2H-pyrazole forms. Solution:

Cooling: Lower temperature to 273 K to freeze the tautomers (splitting peaks).

Heating: Raise temperature to 320 K to coalesce the signals into a sharp average.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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